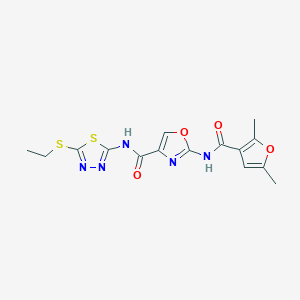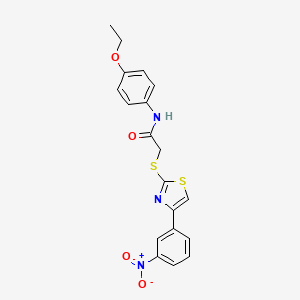![molecular formula C12H19NO3 B2438022 1-(3,7-Dioxa-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one CAS No. 2308274-48-6](/img/structure/B2438022.png)
1-(3,7-Dioxa-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,7-Dioxa-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one is a synthetic compound with potential applications in scientific research. This compound is also known as DASPMI and has a unique chemical structure that makes it a promising candidate for various research studies.
Wirkmechanismus
DASPMI binds to the sigma-1 receptor with high affinity and selectivity. This binding leads to the activation of various signaling pathways, including the ERK1/2 and AKT pathways. The activation of these pathways has been shown to promote neuroprotection, neuroplasticity, and neurotransmitter release. DASPMI has also been shown to modulate the activity of ion channels, such as the voltage-gated calcium channels, which play a critical role in neuronal signaling.
Biochemical and Physiological Effects:
DASPMI has been shown to have various biochemical and physiological effects, particularly in the nervous system. This compound has been shown to enhance neuronal survival and promote neuroplasticity. DASPMI has also been shown to increase the release of neurotransmitters, such as dopamine and glutamate, which play critical roles in various physiological processes, including learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DASPMI in lab experiments is its selectivity for the sigma-1 receptor. This compound can be used to selectively label and study the sigma-1 receptor, which is difficult to achieve with other compounds. However, one of the limitations of using DASPMI is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on DASPMI. One of the potential areas of research is the study of the sigma-1 receptor and its role in various neurological disorders. DASPMI can be used as a tool to study the sigma-1 receptor and its potential therapeutic applications. Another potential area of research is the development of more soluble analogs of DASPMI, which can be used in a wider range of experiments.
Conclusion:
In conclusion, 1-(3,7-Dioxa-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one, or DASPMI, is a promising compound with potential applications in scientific research. This compound has a unique chemical structure that makes it a selective ligand for the sigma-1 receptor. DASPMI has been shown to have various biochemical and physiological effects, particularly in the nervous system. The research on DASPMI has the potential to contribute to our understanding of the sigma-1 receptor and its role in various neurological disorders.
Synthesemethoden
The synthesis of DASPMI involves a multistep process that starts with the preparation of the starting materials. The starting materials include 1,3-propanediol, 2,2-dimethyl-1,3-dioxolane-4-methanol, and 2-aminoethanol. These materials are then reacted with each other to form the intermediate compound, which is then further reacted with 2-bromoacetyl bromide to yield the final product, DASPMI.
Wissenschaftliche Forschungsanwendungen
DASPMI has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively label the sigma-1 receptor, which is a protein that is involved in various physiological processes, including neuroprotection, neuroplasticity, and neurotransmitter release. DASPMI can be used as a tool to study the sigma-1 receptor and its role in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-11(14)13-6-3-12(16-10-7-13)4-8-15-9-5-12/h2H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSIYHLYOMGENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CCOCC2)OCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,7-Dioxa-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2437943.png)
![4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid](/img/structure/B2437944.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2437946.png)

![N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2437949.png)
![2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B2437950.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide](/img/structure/B2437954.png)
![2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2437956.png)

![3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2437958.png)

